![molecular formula C23H21ClN4OS B2939391 2-[4-(3-chlorophenyl)piperazin-1-yl]-7-(4-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one CAS No. 1226429-62-4](/img/structure/B2939391.png)
2-[4-(3-chlorophenyl)piperazin-1-yl]-7-(4-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one
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Overview
Description
2-[4-(3-chlorophenyl)piperazin-1-yl]-7-(4-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one is a useful research compound. Its molecular formula is C23H21ClN4OS and its molecular weight is 436.96. The purity is usually 95%.
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Scientific Research Applications
Structural and Electronic Properties
Research has demonstrated the importance of structural and electronic properties in determining the activity of compounds related to 2-[4-(3-chlorophenyl)piperazin-1-yl]-7-(4-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one. For example, the crystal structures and ab initio molecular-orbital calculations of certain anticonvulsant compounds provide insights into the relationship between molecular structure and biological activity (Georges et al., 1989).
Antimicrobial Activity
The synthesis and evaluation of thieno[3,2-d]pyrimidine derivatives have revealed significant antimicrobial properties, suggesting potential applications in developing new antimicrobial agents (Fayed et al., 2014).
Cancer Research
Thieno[3,2-d]pyrimidine derivatives have also been explored for their anticancer properties. For instance, research into VEGFR3 inhibitors based on thieno[2,3-d]pyrimidine derivatives indicates potential applications in treating metastatic breast cancer (Li et al., 2021). Another study on 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives showcased their antiproliferative activity against human cancer cell lines, further highlighting the relevance of such compounds in cancer research (Mallesha et al., 2012).
Drug Development
The study of thieno[3,2-d]pyrimidin-4(3H)-one derivatives extends into drug development, particularly in designing inhibitors targeting specific biological pathways. For example, GDC-0980, a derivative targeting the PI3K pathway, was investigated for its potential in cancer treatment, demonstrating the versatility and application of thieno[3,2-d]pyrimidin-4(3H)-one derivatives in developing novel therapeutic agents (Salphati et al., 2012).
Mechanism of Action
Target of Action
The primary targets of this compound are the 5-hydroxytryptamine receptor 2A (5-HT2A) and the Alpha-1A adrenergic receptor . These receptors play crucial roles in neurotransmission, affecting mood, cognition, and the cardiovascular system.
Mode of Action
The compound interacts with its targets by binding to the active sites of the receptors. The affinity data shows a Ki value of 1.94nM for the 5-HT2A receptor and 12nM for the Alpha-1A adrenergic receptor , indicating a high binding affinity and potential inhibitory effect on these receptors.
Biochemical Pathways
Upon binding to the 5-HT2A receptor, the compound can modulate the serotonin signaling pathway, potentially influencing mood and cognition. Interaction with the Alpha-1A adrenergic receptor can affect the adrenergic signaling pathway, which plays a role in cardiovascular function .
Result of Action
The molecular and cellular effects of the compound’s action would depend on the specific physiological context. Given its targets, it could potentially influence mood and cognition (via 5-ht2a receptor modulation) and cardiovascular function (via alpha-1a adrenergic receptor modulation) .
properties
IUPAC Name |
2-[4-(3-chlorophenyl)piperazin-1-yl]-7-(4-methylphenyl)-3H-thieno[3,2-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21ClN4OS/c1-15-5-7-16(8-6-15)19-14-30-21-20(19)25-23(26-22(21)29)28-11-9-27(10-12-28)18-4-2-3-17(24)13-18/h2-8,13-14H,9-12H2,1H3,(H,25,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SENVTEBEKZPMIR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC3=C2N=C(NC3=O)N4CCN(CC4)C5=CC(=CC=C5)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21ClN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(3-chlorophenyl)piperazin-1-yl]-7-(4-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one |
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